molecular formula C10H16N4O2S2 B5698755 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide

Cat. No. B5698755
M. Wt: 288.4 g/mol
InChI Key: NTHDROUEJLGJDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide, also known as ATB-346, is a novel drug compound that has been developed with the aim of providing an effective treatment for pain and inflammation. ATB-346 is a prodrug of a non-steroidal anti-inflammatory drug (NSAID) called naproxen, which is a widely used pain reliever. The synthesis method of ATB-346 is unique and has been designed to reduce the gastrointestinal side effects associated with NSAIDs.

Mechanism of Action

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide works by selectively inhibiting COX-2, which is the enzyme responsible for the production of prostaglandins that cause inflammation and pain. By selectively inhibiting COX-2, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide reduces inflammation and pain without affecting COX-1, which is important for maintaining the integrity of the gastrointestinal tract. This mechanism of action allows for the effective treatment of pain and inflammation with reduced gastrointestinal side effects.
Biochemical and Physiological Effects:
2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been shown to have superior biochemical and physiological effects compared to naproxen. In preclinical studies, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and interleukin-6, and increase the production of anti-inflammatory cytokines, such as interleukin-10. 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has also been shown to reduce the infiltration of immune cells into inflamed tissues, which is a hallmark of inflammation. These biochemical and physiological effects contribute to the superior efficacy of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide in reducing pain and inflammation.

Advantages and Limitations for Lab Experiments

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has several advantages for lab experiments. Firstly, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has a unique synthesis method that allows for selective inhibition of COX-2 without affecting COX-1. This allows for the study of the effects of COX-2 inhibition on pain and inflammation without confounding effects on the gastrointestinal tract. Secondly, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been extensively studied in preclinical models of pain and inflammation, which allows for the comparison of its efficacy and safety profile with other NSAIDs. However, one limitation of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide for lab experiments is that it is a prodrug of naproxen, which means that the effects of naproxen cannot be completely excluded from the observed effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide.

Future Directions

There are several future directions for the study of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide. Firstly, clinical trials are needed to confirm the superior efficacy and safety profile of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide compared to other NSAIDs in humans. Secondly, the effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide on other inflammatory conditions, such as psoriasis and multiple sclerosis, should be investigated. Thirdly, the effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide on the immune system should be studied in more detail, as the immune system plays a critical role in inflammation and pain. Finally, the long-term effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide on the gastrointestinal tract should be investigated to ensure its safety for chronic use.

Synthesis Methods

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide is synthesized by a unique method that involves the acetylation of naproxen followed by the addition of a thiadiazole ring to the molecule. The tert-butyl group is then added to the nitrogen atom to form the final compound. This synthesis method has been designed to reduce the gastrointestinal side effects associated with NSAIDs, which are caused by the inhibition of prostaglandin synthesis in the stomach. The addition of the thiadiazole ring to the molecule allows for the selective inhibition of cyclooxygenase-2 (COX-2), which is the enzyme responsible for inflammation and pain, without affecting COX-1, which is important for maintaining the integrity of the gastrointestinal tract.

Scientific Research Applications

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has been extensively studied in preclinical models of pain and inflammation. These studies have shown that 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has superior efficacy compared to naproxen in reducing pain and inflammation, and has a better safety profile. 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide has also been shown to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, compared to naproxen. These findings have led to the development of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(tert-butyl)acetamide as a potential treatment for a variety of inflammatory conditions, such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2S2/c1-6(15)11-8-13-14-9(18-8)17-5-7(16)12-10(2,3)4/h5H2,1-4H3,(H,12,16)(H,11,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHDROUEJLGJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-tert-butylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.